![molecular formula C7H8F2O2 B2437255 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 2248272-95-7](/img/structure/B2437255.png)

6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

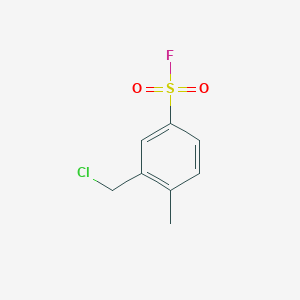

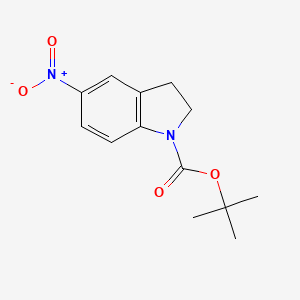

6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid is a chemical compound with the CAS Number: 2248272-95-7 . It has a molecular weight of 162.14 and its IUPAC name is 6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid .

Molecular Structure Analysis

The InChI code for 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid is 1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid is a solid at room temperature . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique

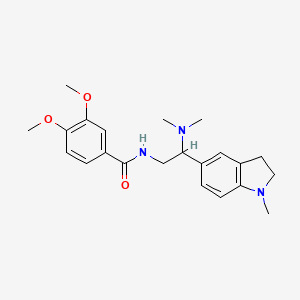

Synthesis and Pharmacological Applications

6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives have been extensively studied in the context of synthesis and pharmacological applications. For instance, the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist, has been developed using the Corey-Link methodology. This compound exhibits anticonvulsant and anxiolytic properties (Pedregal & Prowse, 2002). Additionally, the thermal conversions of 6,6-difluorobicyclo[3.1.0]hex-2-enes to fluorobenzenes have been explored, revealing different mechanisms of reaction based on kinetic studies (Dolbier et al., 1992).

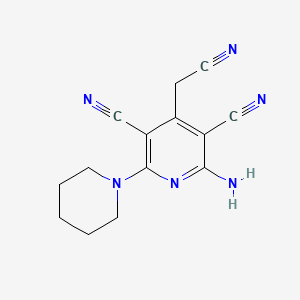

Chemical and Structural Analysis

The compound's unique structural properties have been the focus of several studies. For instance, diflunisal–hexane forms a monoclinic crystal lattice with channels parallel to the twofold screw axes along the b direction, indicating a complex molecular structure (Hansen, Perlovich, & Bauer-Brandl, 2001). Moreover, constrained cycloalkyl analogues of glutamic acid, like 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, have been synthesized and analyzed for their biochemical applications (Krysiak et al., 2010).

Biological Activities and Applications

The biological activities and potential applications of derivatives of 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid have been a significant area of research. Compounds like 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives have been studied as metabotropic glutamate receptor 2 (mGluR2) antagonists, showcasing their potential in neuropharmacology (Yasuhara et al., 2006).

Safety and Hazards

The safety information for 6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid indicates that it has the following hazard statements: H315, H319, H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Mécanisme D'action

Target of Action

It has been incorporated into analogs of maraviroc, an anti-hiv drug . Maraviroc works by binding to the CCR5 co-receptor on the surface of certain immune cells, preventing HIV from entering these cells . Therefore, it’s possible that this compound may interact with similar targets.

Mode of Action

As a component of Maraviroc analogs, it may contribute to the overall efficacy of the drug by enhancing binding affinity or selectivity to the CCR5 co-receptor .

Biochemical Pathways

Given its association with Maraviroc, it might be involved in the HIV life cycle, particularly the viral entry process .

Result of Action

As part of Maraviroc analogs, it may contribute to the prevention of HIV entry into immune cells .

Propriétés

IUPAC Name |

6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)4-2-1-3(5(4)7)6(10)11/h3-5H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLFEUAWPWVCGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1C(=O)O)C2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,6-Difluorobicyclo[3.1.0]hexane-2-carboxylic acid | |

CAS RN |

2248272-95-7 |

Source

|

| Record name | 6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2437175.png)

![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)